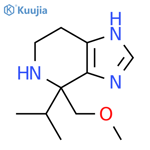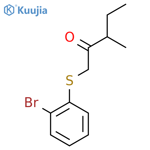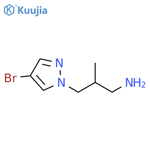Strychnos-alkaloiden
Strychnine alkaloids, derived from the plant Strychnos nux-vomica, are a class of highly toxic organic compounds known for their potent central nervous system (CNS) stimulant properties. These alkaloids include strychnine and brucine, which exhibit significant pharmacological activity. Strychnine is particularly notorious for its ability to cause convulsions by antagonizing the glycine receptors in the CNS, leading to muscle spasms and respiratory failure if ingested in sufficient quantities.
Brucine, on the other hand, has a milder effect compared to strychnine but still possesses significant myotoxicity. Both alkaloids are often used in research for their effects on neuronal function and synaptic transmission, despite their toxic nature. Due to their potent biological activity, these compounds have been subjects of interest in drug discovery and pharmacological studies, although their use is strictly regulated due to safety concerns.
Strychnine and brucine are also studied for their potential therapeutic applications, such as in the treatment of certain neurological disorders, though extensive research is still required to fully understand their mechanisms and efficacy.

| Structuur | Chemische naam | CAS | MF |
|---|---|---|---|
 |
[18,21'-Bicuran]-17-ol, 18,19,20,21-tetradehydro-17',19'-epoxy-, (18E)-(19'S,21'α)- (9CI) | 182969-74-0 | C38H44N4O2 |
 |
Panganensine X; 19-Epimer | 182966-44-5 | C38H46N4O2 |
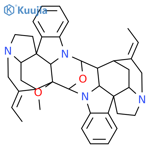 |
Matopensine; 16'-Epimer, 16-methoxy | 119308-22-4 | C39H44N4O2 |
 |
Matopensine; Mono-N-oxide | 94898-71-2 | C38H42N4O2 |
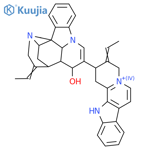 |
Longicaudatine Z; 17'-Deoxy, 3',4',5',6',16',17'-hexadehydro | 213119-28-9 | C38H39N4O |
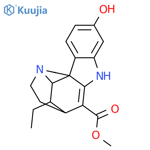 |
Tubotaiwine; 11-Hydroxy | 160598-53-8 | C20H24N2O3 |
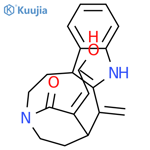 |
Pericidine | 926927-39-1 | C19H20N2O2 |
 |
Stemmadenine; 15-Epimer | 462637-41-8 | C21H26N2O3 |
 |
Protostrychnine; 17,18-Dideoxy, 2,16-didehydro, 19,20α-dihydro | 2172618-09-4 | C21H24N2O |
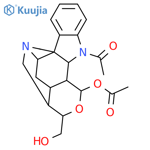 |
Spermostrychnine; 17β-Acetoxy, 18-hydroxy | 1683567-87-4 | C23H28N2O5 |
Gerelateerde literatuur
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Aanbevolen leveranciers
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises
Aanbevolen producten
